molecular formula C15H11NOS B7966336 4-(2-Phenylthiazol-4-yl)phenol

4-(2-Phenylthiazol-4-yl)phenol

Cat. No.: B7966336
M. Wt: 253.32 g/mol
InChI Key: LBDMBRZKBNHAQE-UHFFFAOYSA-N
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Description

4-(2-Phenylthiazol-4-yl)phenol (CAS 163299-06-7) is a phenolic compound featuring a thiazole core and is a valuable building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest for its role as a key pharmacophore in the development of multi-target directed ligands (MTDLs). Recent structure-activity relationship (SAR) studies highlight the application of the 4-phenylthiazole moiety in creating potent dual inhibitors that simultaneously target human fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . This dual inhibition strategy presents a promising therapeutic approach for managing pain and inflammation, as elevating levels of endogenous signaling lipids can produce synergistic anti-nociceptive and anti-inflammatory effects . In vivo studies in rat models have demonstrated that systemic administration of compounds built around this core structure can significantly reduce nociceptive behavior, with efficacy comparable to traditional nonsteroidal anti-inflammatory drugs . Researchers can utilize this compound as a critical intermediate for constructing more complex molecular architectures. Its structure allows for exploration into how electronic and steric modifications influence binding affinity and potency, guiding the rational design of novel bioactive molecules . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

4-(2-phenyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-8-6-11(7-9-13)14-10-18-15(16-14)12-4-2-1-3-5-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDMBRZKBNHAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylthiazol-4-yl)phenol typically involves the reaction of thiobenzamide with 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often employs scalable and green synthesis methods. One such method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is efficient, environmentally friendly, and can be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylthiazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-(2-Phenylthiazol-4-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • Exhibits nonlinear optical (NLO) properties with a third-order nonlinear susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, confirmed via Z-scan experiments .
  • Theoretical calculations (TD-DFT/B3LYP) reveal a low HOMO-LUMO gap (3.2 eV ) and high polarizability (β = 4.044 × 10⁻¹ cm W⁻¹ ), making it suitable for optoelectronic applications .
  • Melting point: 278°C .

Comparison :

  • The imidazole derivative shows superior NLO performance compared to 4-(2-phenylthiazol-4-yl)phenol, likely due to enhanced π-conjugation and intramolecular charge transfer (ICT) in the imidazole system .

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole

Key Properties :

  • No direct NLO data reported, but structural similarity suggests comparable electronic properties to this compound.

Comparison :

  • The methyl group may enhance thermal stability but reduce solubility in polar solvents compared to the parent compound .

Chloro/Bromo-Substituted Thiazole Derivatives

Key Properties :

  • Halogenation improves antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus .
  • Bromo derivatives exhibit higher molecular polarizability due to increased electron-withdrawing effects.

Comparison :

  • Halogenated analogs demonstrate enhanced bioactivity over this compound, highlighting the role of electronegative substituents in therapeutic applications .

Sodium 2-(3-Methoxyphenyl)-1,3-thiazol-4-ylacetate

Key Properties :

  • Enhanced water solubility due to the ionic sodium group, making it suitable for pharmaceutical formulations.

Comparison :

    Biological Activity

    4-(2-Phenylthiazol-4-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a phenolic hydroxyl group and a thiazole moiety enhances its lipophilicity and biological efficacy, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant data, case studies, and research findings.

    Chemical Structure

    The chemical structure of this compound is characterized by the following features:

    • Phenolic Hydroxyl Group : Contributes to its solubility and reactivity.
    • Thiazole Moiety : Imparts unique electronic properties and enhances biological activity.

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

    Biological Activity Description
    Anticancer Activity Induces apoptosis in cancer cells by activating specific signaling pathways.
    Antimicrobial Activity Exhibits effectiveness against various bacterial strains.
    Enzyme Inhibition Investigated for inhibitory effects on protein kinases.

    Anticancer Activity

    Studies have demonstrated the compound's anticancer properties through various mechanisms:

    • Apoptosis Induction : The compound significantly reduces cell viability in cancer cell lines in a dose-dependent manner. This was confirmed through assays such as Annexin V staining and Western blot analysis, which showed increased levels of cleaved caspase-9 and PARP.
    • Mechanism of Action :
      • Targeting Kinases : It has been identified as an inhibitor of p38α MAPK, which is involved in inflammatory responses and pain signaling pathways.
      • Induction of Pro-apoptotic Proteins : The compound promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

    Antimicrobial Activity

    In vitro tests have revealed that this compound possesses antimicrobial properties against several bacterial strains:

    • Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to standard antibiotics, indicating potential as a therapeutic agent .
    • Tested Strains : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

    Case Studies

    Several studies have explored the biological activity of this compound:

    • Study on Anticancer Effects :
      • A recent study focused on human cancer cell lines demonstrated that treatment with this compound led to significant apoptosis, with IC50 values indicating potent anticancer effects.
    • Antimicrobial Efficacy Evaluation :
      • Another study assessed the antimicrobial properties of the compound against various bacterial strains, confirming its potential as an alternative therapeutic agent in treating bacterial infections .

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